molecular formula C11H13NO3 B12999225 Ethyl 3-acetyl-4-aminobenzoate

Ethyl 3-acetyl-4-aminobenzoate

Cat. No.: B12999225
M. Wt: 207.23 g/mol
InChI Key: UQPFGDCAXVMSMV-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-aminobenzoate is a benzoate derivative research chemical of interest in medicinal chemistry and organic synthesis. This compound features both acetyl and amino functional groups on the aromatic ring, making it a versatile building block or intermediate for the development of more complex molecules. Its structure is analogous to other amino benzoate esters, such as Ethyl 4-aminobenzoate (Benzocaine), which is a known local anesthetic . Researchers may utilize this compound in the synthesis of potential pharmaceutical agents, heterocyclic compounds, or as a precursor for dyes and pigments. The presence of multiple functional groups allows for selective chemical modifications, facilitating structure-activity relationship (SAR) studies. As with many research chemicals, its specific mechanism of action is dependent on the final synthesized compound and the biological system under investigation. Proper handling procedures should be followed. This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. The product should be stored in a cool, dry place, and sealed desiccated conditions are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-acetyl-4-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)8-4-5-10(12)9(6-8)7(2)13/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPFGDCAXVMSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Ethyl 3 Acetyl 4 Aminobenzoate

Established Synthetic Routes to Ethyl 3-acetyl-4-aminobenzoate

The synthesis of this compound is typically achieved through multi-step pathways that strategically build the molecule by adding functional groups to a simpler aminobenzoic acid framework. These routes rely on fundamental organic reactions such as esterification and acylation.

A common conceptual approach to synthesizing this compound begins with a readily available precursor, such as 4-aminobenzoic acid or its ethyl ester, ethyl 4-aminobenzoate (B8803810) (commonly known as benzocaine). The primary challenge is the regioselective introduction of the acetyl group at the C-3 position (ortho to the amino group). Direct acylation of ethyl 4-aminobenzoate is complicated because the amino group is a Lewis base that can react with the Lewis acid catalyst required for the acylation, deactivating the aromatic ring.

Therefore, a plausible and widely accepted multi-step protocol involves the protection of the amino group, followed by acylation, and subsequent deprotection.

A Proposed Synthetic Pathway:

Protection of the Amino Group: The synthesis often commences with the protection of the highly reactive amino group of the starting material, ethyl 4-aminobenzoate. This is commonly achieved through acetylation, where the amino group is converted into an acetamido group by reacting it with acetic anhydride (B1165640) or acetyl chloride. The resulting compound is ethyl 4-acetamidobenzoate. This step is crucial as the acetamido group is still an ortho-, para-director but is less basic, preventing complexation with the Lewis acid catalyst in the next step.

Friedel-Crafts Acylation: With the amino group protected, the introduction of the acetyl group onto the aromatic ring can be performed via the Friedel-Crafts acylation reaction. sigmaaldrich.commasterorganicchemistry.com Ethyl 4-acetamidobenzoate is treated with an acylating agent, typically acetyl chloride (CH₃COCl), in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.org The acetamido group directs the incoming electrophile (the acylium ion, CH₃CO⁺) to the ortho position (C-3), as the para position is already occupied by the ester group. This step yields ethyl 4-acetamido-3-acetylbenzoate.

Deprotection of the Amino Group: The final step is the removal of the protecting acetyl group from the nitrogen atom to regenerate the free amino group. This is typically accomplished by acid- or base-catalyzed hydrolysis. Heating the intermediate from the previous step in the presence of aqueous acid (e.g., HCl) or base (e.g., NaOH) cleaves the amide bond, yielding the final product, this compound.

This sequence ensures the desired regiochemistry and prevents unwanted side reactions involving the amino group.

The key transformations in the synthesis of this compound are esterification and acylation, each requiring specific reagents and conditions to achieve high yields.

Esterification: If the synthesis begins with 4-aminobenzoic acid, the first step is an esterification reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. quora.com

Reagents: 4-aminobenzoic acid, ethanol (serves as both reactant and solvent), and a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas.

Conditions: The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. rsc.org An aqueous workup is then performed to neutralize the acid catalyst and isolate the product, ethyl 4-aminobenzoate.

Acylation: The Friedel-Crafts acylation is the cornerstone for introducing the acetyl group. sigmaaldrich.com

Reagents: The substrate (e.g., ethyl 4-acetamidobenzoate), an acylating agent (acetyl chloride or acetic anhydride), and a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a common choice, but others like ferric chloride (FeCl₃) can also be used. masterorganicchemistry.com

Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low to moderate temperatures. A stoichiometric amount of the Lewis acid is required because both the carbonyl group of the reactant and the product ketone can form complexes with it, rendering it inactive as a catalyst. wikipedia.org The reaction is completed by an aqueous workup to decompose the aluminum chloride complex and liberate the ketone product. youtube.com

The table below summarizes the reagents and typical conditions for these key steps.

Reaction StepSubstrateKey ReagentsCatalystTypical Conditions
Esterification4-Aminobenzoic AcidEthanolConc. H₂SO₄Heated under reflux
N-Acetylation (Protection)Ethyl 4-aminobenzoateAcetic Anhydride or Acetyl ChlorideNone or mild base (e.g., Pyridine)Room temperature
Friedel-Crafts AcylationEthyl 4-acetamidobenzoateAcetyl ChlorideAlCl₃ (stoichiometric)Inert solvent, 0°C to room temp.
N-Deacetylation (Deprotection)Ethyl 4-acetamido-3-acetylbenzoateWaterAcid (e.g., HCl) or Base (e.g., NaOH)Heated under reflux

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing aminobenzoate derivatives. These approaches focus on reducing hazardous waste, lowering energy consumption, and using renewable resources.

Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. Green chemistry seeks to replace these with safer alternatives. For instance, in multi-step syntheses that begin from nitroaromatic compounds, the reduction of the nitro group is a key step. A greener method for this transformation utilizes indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution, which is more environmentally friendly than traditional reducing agents like tin or iron in strong acid. orgsyn.org

Another strategy involves the use of biocatalysis or sourcing starting materials from renewable biological feedstocks instead of petroleum-based chemicals, which is a growing area of research for the production of aminobenzoic acids.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. This technology is applicable to several steps in the synthesis of this compound and its analogs.

Microwave irradiation can dramatically reduce the reaction time for Fischer esterification. It has also been shown to be effective for catalyzing Friedel-Crafts acylation reactions, sometimes with solid acid catalysts that are more easily handled and recycled than traditional Lewis acids. sigmaaldrich.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The following table compares conventional and microwave-assisted methods for key synthetic steps.

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Advantage of Microwave
Esterification of 4-Aminobenzoic Acid1-2 hours5-15 minutesDrastic reduction in reaction time
Friedel-Crafts AcylationSeveral hours10-30 minutesIncreased reaction rate, improved yields

Derivatization Strategies and Functional Group Transformations

The structure of this compound offers three distinct functional groups—the primary amine, the ester, and the acetyl ketone—that can be selectively modified to create a library of derivatives. nih.gov

Transformations of the Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH). It can also be acylated with different acyl chlorides or anhydrides to form a range of amides or converted into Schiff bases by reacting with various aldehydes and ketones. nih.gov

Transformations of the Ester Group: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, which can then be converted into other esters, amides, or an acid chloride. Reduction of the ester, for example with lithium aluminum hydride, would yield the corresponding primary alcohol.

Transformations of the Acetyl Group: The carbonyl group of the acetyl moiety is reactive towards nucleophiles. It can be reduced to a secondary alcohol (e.g., using sodium borohydride), which could then be further functionalized. The α-protons on the methyl group are acidic and can participate in base-catalyzed reactions such as aldol (B89426) condensations to form larger, more complex structures.

These derivatization strategies allow for the systematic modification of the molecule's properties, making it a valuable intermediate for the synthesis of more complex target compounds in medicinal and materials chemistry.

Acetamide (B32628) Formation from Amino-Substituted Benzoates

The amino group of amino-substituted benzoates can be readily converted to an acetamide. This reaction typically involves the treatment of the aminobenzoate with acetylating agents such as acetyl chloride or acetic anhydride. For instance, the reaction of ethyl 4-aminobenzoate with benzoyl halide in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane (DCM) leads to the formation of the corresponding amide. nih.gov The general laboratory-scale synthesis of acetamide can be achieved through the dehydration of ammonium acetate (B1210297). wikipedia.org Another method involves the ammonolysis of acetylacetone (B45752) under conditions similar to reductive amination. wikipedia.org

The formation of an acetamide from ethyl 4-aminobenzoate with acetyl bromide is a known transformation. amadacycline.com This reaction is a standard method for protecting the amino group or for the synthesis of more complex molecules.

Synthesis of Hydrazone Derivatives

The acetyl group of this compound is a key functional group for the synthesis of hydrazone derivatives. Hydrazones are formed by the condensation reaction between a ketone or aldehyde and a hydrazine (B178648). In the case of this compound, the acetyl group reacts with various substituted hydrazines or hydrazides to yield the corresponding hydrazones. researchgate.netmdpi.com

The general synthesis of hydrazones involves reacting aromatic aldehydes with hydrazines or hydrazides in a protic solvent. minarjournal.com For example, new hydrazine derivatives have been synthesized from ethyl benzoate (B1203000) by first converting it to benzoate hydrazide through reaction with hydrazine, followed by further reactions to form the final hydrazone product. researchgate.net The synthesis of hydrazones from 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid is achieved by reacting the aldehyde derivative with substituted hydrazines in ethanol. mdpi.com

Reactant 1Reactant 2ProductReference
Ethyl benzoateHydrazineBenzoate hydrazide researchgate.net
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acidSubstituted hydrazinesCoumarin-substituted hydrazone derivatives mdpi.com
IsoniazidAldehyde derivativesNicotinic acid benzylidene hydrazide derivatives dergipark.org.tr

Formation of Imide and Schiff Base Derivatives

The amino group of this compound and its derivatives is reactive towards aldehydes and acid anhydrides, leading to the formation of Schiff bases and imides, respectively.

Schiff bases, or imines, are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. For derivatives of ethyl 4-aminobenzoate, this involves refluxing with various aromatic aldehydes in an acidic medium, such as glacial acetic acid. orientjchem.orgresearchgate.net This carbon-nitrogen double bond formation is a crucial step in many organic syntheses. amazonaws.com

Imides are formed from the reaction of amines with acid anhydrides. In the context of ethyl 4-aminobenzoate derivatives, cyclic imides have been synthesized through the thermal fusion of an amino-substituted precursor with acid anhydrides. orientjchem.orgresearchgate.net

Reactant 1Reactant 2Product TypeReference
5-(4-aminophenyl)-1,3,4-oxadiazol-2-amineAromatic aldehydesSchiff Base orientjchem.org
5-(4-aminophenyl)-1,3,4-oxadiazol-2-amineAcid anhydridesImide orientjchem.org
Ethyl 2-aminobenzoateSubstituted aromatic aldehydesSchiff Base amazonaws.com

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Oxadiazoles (B1248032), Thiophenes, Quinolinones)

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds through cyclization reactions. The presence of both an amino and an acetyl group on the benzene (B151609) ring allows for intramolecular and intermolecular cyclizations to form five- and six-membered heterocyclic rings.

For instance, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from ethyl-4-aminobenzoate. The starting material is first converted to 4-aminobenzohydrazide (B1664622) by reacting it with hydrazine hydrate. orientjchem.orgresearchgate.net This intermediate can then undergo cyclization with reagents like cyanogen (B1215507) bromide or carbon disulfide to form the oxadiazole ring. orientjchem.org

Furthermore, the general principle of cyclization can be seen in various synthetic strategies. For example, aza-Nazarov cyclization of 3,4-dihydroisoquinolines with α,β-unsaturated acyl chlorides can produce tricyclic lactam products. beilstein-journals.orgbeilstein-journals.org Another example is the acid/base-steered cascade cyclization to produce diverse isobenzofuranone and isoindolobenzoxazinone derivatives. mdpi.com

Mechanistic Investigations of Reactions Involving this compound and its Derivatives

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Protonation Mechanisms of the Amino Group (e.g., with HCl)

The amino group of aminobenzoates is basic and can be protonated by acids like HCl. In solution, the preferred site of protonation for aminobenzoic acids is the amino group. nih.gov The pKa of the amino group is typically around 9.6, meaning it will be protonated at a pH below this value. pressbooks.pub The protonation of the amino group is an important step in many reactions, as it can affect the reactivity of the entire molecule. For instance, in acidic conditions, the ester group of ethyl-4-aminobenzoate can undergo acid-catalyzed hydrolysis to form ethanol and 4-aminobenzoic acid. quora.com

The protonation state of amino acids is dependent on the pH of the solution. At a pH lower than the pKa of both the amino and carboxylic acid groups, both groups will be protonated. stackexchange.comlibretexts.org Conversely, at a pH higher than both pKa values, both groups will be deprotonated. stackexchange.com

Electrophilic Substitution Reaction Mechanisms (e.g., Alkylation, Halogenation, Friedel-Crafts, Formylation)

The benzene ring of this compound is susceptible to electrophilic substitution reactions. The amino and acetyl groups are directing groups that influence the position of substitution on the aromatic ring. Generally, electrophilic aromatic substitution reactions proceed through a three-step mechanism: generation of an electrophile, formation of a carbocation intermediate (arenium ion), and removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation: Introduction of an alkyl group. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group. masterorganicchemistry.com

The substituents already present on the benzene ring determine the regioselectivity of these reactions. masterorganicchemistry.com For example, 3-acetyl-4-hydroxy-2-quinolinone derivatives can undergo electrophilic substitution reactions like alkylation, halogenation, Friedel-Crafts, and formylation. rsc.org

Nucleophilic Addition Reaction Mechanisms

Nucleophilic addition is a fundamental reaction class for carbonyl compounds, including the acetyl group present in this compound. byjus.com The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbonyl carbon an electrophile. masterorganicchemistry.com This electrophilicity is the key to its reactivity with nucleophiles. study.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³. byjus.comlibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by an acid present in the reaction mixture, yielding an alcohol. libretexts.org

This reaction can be catalyzed by either an acid or a base.

Base-Catalyzed: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Acid-Catalyzed: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile. byjus.comlibretexts.org

For aldehydes and ketones, which lack a suitable leaving group, the reaction is one of addition rather than substitution. study.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. Electron-withdrawing groups increase reactivity, while bulky substituents can hinder the nucleophile's approach. masterorganicchemistry.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Knoevenagel Condensation Pathways for Related Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. researchgate.net This reaction is fundamental for synthesizing substituted olefins and other important chemical intermediates. researchgate.net

The generally accepted mechanism for the Knoevenagel condensation proceeds as follows:

Deprotonation: The basic catalyst (e.g., piperidine, pyridine) removes an acidic α-proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). researchgate.net

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is a classic nucleophilic addition, forming an aldol-type intermediate. researchgate.net

Dehydration: The intermediate alcohol is then dehydrated (loses a molecule of water) to form a new C=C double bond, yielding the final condensed product. researchgate.net This elimination step is often the driving force for the reaction.

While direct synthesis of this compound via this method is not prominently documented, the acetyl group's ketone functionality makes it a potential substrate for a Knoevenagel-type reaction with various active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.govscielo.org.mx Such pathways are critical for creating more complex derivatives. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and product selectivity. nih.gov

Below is a table summarizing various catalysts used in Knoevenagel condensations for related compounds.

CatalystSubstratesConditionsOutcome
Piperidine, Acetic Acid2-(1-phenylvinyl)benzaldehyde, MalonatesBenzene, 80°C, 17hCyclized indene (B144670) derivative (56% yield)
TiCl₄-Pyridine2-(1-phenylvinyl)benzaldehyde, MalonatesRoom TemperatureIndene derivative (79% yield)
TiCl₄-Et₃N2-(1-phenylvinyl)benzaldehyde, MalonatesNot specifiedBenzofulvene derivative (40% yield)
Diisopropylethylammonium acetate (DIPEAc)Aldehydes, Ethyl cyanoacetateNot specifiedHigh yields of cyanoacrylates

This table is generated based on data from syntheses of related indene and benzofulvene derivatives and cyanoacrylates. nih.govscielo.org.mx

Palladium-Catalyzed Amination Mechanisms

Palladium-catalyzed amination, often known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds, particularly in the synthesis of arylamines from aryl halides. nih.gov This reaction is highly relevant for introducing the amino group onto the benzene ring of a precursor to this compound. The process involves a catalytic cycle with a palladium complex.

The key steps of the catalytic cycle are:

Oxidative Addition: A Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex (Ar-Pd-X).

Amine Coordination and Deprotonation: An amine (RNH₂) coordinates to the palladium center. A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: This is the final and crucial step where the new C-N bond is formed. The arylamine product (Ar-NHR) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This methodology is effective for a wide range of aryl chlorides, bromides, and iodides, coupling them with various primary and secondary amines. nih.govnih.gov The choice of palladium precursor, ligand, and base is critical for the success and efficiency of the reaction. The use of ammonium salts, such as ammonium sulfate, has been developed as a practical alternative to using gaseous ammonia, enhancing safety and selectivity for primary arylamines. nih.govsemanticscholar.org

The following table illustrates the scope of palladium-catalyzed amination with different haloarenes.

Haloarene TypeAmine SourceCatalyst SystemResult
Aryl ChloridesAmmonium SulfatePalladium catalyst with specific ligandsForms primary anilines with high selectivity
Ortho-substituted Aryl BromidesAmmonium SulfatePalladium catalyst with specific ligandsForms primary anilines with high selectivity
BromoimidazolesVarious aminesPd precatalyst with tBuBrettPhos ligandBroad scope of aminoimidazoles in good yields
BromopyrazolesVarious aminesPd precatalyst with tBuBrettPhos ligandBroad scope of aminopyrazoles in good yields

This table is generated based on data from palladium-catalyzed amination studies. nih.govnih.gov

Based on a comprehensive review of available scientific literature, it is not possible to provide the detailed spectroscopic data and structural elucidation for "this compound" as requested in the specified outline. The search for experimental and analytical data including ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman spectra for this specific compound did not yield sufficient peer-reviewed sources containing the necessary detailed chemical shifts, vibrational wavenumbers, and their assignments.

The available literature and search results focus extensively on related isomers, particularly Ethyl 4-aminobenzoate (Benzocaine) and Ethyl 3-aminobenzoate. While spectroscopic information for these related compounds is plentiful, it is not scientifically valid to extrapolate that data for this compound due to the differences in molecular structure. The presence and position of the acetyl group significantly alter the electronic environment of the molecule, which would lead to distinct and different spectroscopic signatures.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on "this compound," the article cannot be generated as the foundational data is not present in the accessed resources.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing a wide range of compounds. For molecules that may have low ionization efficiency, chemical derivatization is a frequently employed strategy to enhance their detection sensitivity in ESI-MS. ddtjournal.com This involves reacting the analyte with a reagent to introduce a moiety that is easily ionized, often one with a high proton affinity or a pre-existing charge. tandfonline.com

While specific ESI-MS studies on derivatized Ethyl 3-acetyl-4-aminobenzoate are not extensively detailed, the principle can be understood from research on related compounds. For instance, derivatizing agents like 4-aminobenzoic acid 2-(diethylamino)-ethyl ester (ABDEAE) have been successfully used to improve the ESI-MS detection of oligosaccharides. nih.gov The ABDEAE derivative contains a 2-(diethylamino)ethyl group, which has a high proton affinity, thereby enhancing the ionization efficiency of the analyte in the positive ESI mode. nih.gov Similarly, novel reagents such as N-(2-aminoethyl)-4-(diethylamino)benzamide (ADB) have been developed for the sensitive quantification of hydroxycinnamic and hydroxybenzoic acids in fermented brown rice products using LC/ESI-MS/MS. nih.gov This approach, known as isotope-coded derivatization, not only improves sensitivity but also enhances the precision of quantification assays. nih.gov For a compound like this compound, derivatization of the primary amine or other functional groups could be employed to achieve similar enhancements in ESI-MS analysis.

In mass spectrometry, after a molecule is ionized to form a molecular ion [M]+•, it can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural confirmation. docbrown.info The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For example, ethyl acetate (B1210297) (MW = 88.11) shows characteristic fragments corresponding to the loss of the ethoxy group (-OCH2CH3) or the acetyl group (CH3CO-). docbrown.info

For aromatic amines, alpha-cleavage (cleavage of a C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org In the case of deprotonated ethyl 4-aminobenzoate (B8803810), two primary fragmentation pathways are observed: the loss of an ethyl radical and the loss of ethylene. researchgate.net

Based on these principles, the fragmentation of this compound would be expected to show characteristic losses related to its functional groups. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH2CH3) from the ester function.

Cleavage of the acetyl group (-COCH3).

Fissions associated with the aromatic ring and the amino group.

Analysis of halogen-substituted 3-phenylpropenoates has shown that fragmentation can occur via a substituted benzopyrylium intermediate, with the relative abundance of fragments depending on the substituent's position on the phenyl ring. nih.gov This highlights the intricate relationship between molecular structure and the resulting fragmentation pattern, which allows for detailed structural confirmation.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of a molecule's structure. While the specific crystal structure of this compound is not detailed in the searched literature, studies on closely related compounds illustrate the type of data obtained. For example, the related compound Ethyl 4-amino-3-methylbenzoate crystallizes in the triclinic system with the space group P-1. nih.gov Another related structure, (E)-ethyl 4-(4-chlorobenzylidene amino)benzoate, also crystallizes in a triclinic system with a P-1 space group. researchgate.net This technique allows for the precise determination of unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. nih.gov

Table 1. Illustrative Crystallographic Data for a Related Aminobenzoate Compound.
ParameterValue (for Ethyl 4-amino-3-methylbenzoate nih.gov)
Chemical FormulaC10H13NO2
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.0110 (16)
b (Å)8.7030 (17)
c (Å)15.835 (3)
α (°)90.78 (3)
β (°)95.13 (3)
γ (°)114.34 (3)
Volume (Å3)1000.3 (3)

The stability of a crystal structure is heavily influenced by non-covalent intermolecular interactions, primarily hydrogen bonds. In the crystal structures of aminobenzoate derivatives, hydrogen bonding is a dominant feature. For instance, in Ethyl 4-amino-3-methylbenzoate, molecules are linked by N—H···O intermolecular hydrogen bonds, which are crucial for the stabilization of the crystal packing. nih.gov The asymmetric unit of this compound contains two molecules that are linked via N—H···N hydrogen bonds to form dimers, which are then further connected by the N—H···O interactions. nih.gov Similarly, in the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride, component ions are linked by multiple N-H...N and N-H...Cl hydrogen bonds, creating complex sheet-like structures. researchgate.net The precise geometry and network of these bonds are elucidated through XRD analysis.

To further explore and quantify the intermolecular interactions that govern molecular packing in a crystal, Hirshfeld surface analysis is employed. nih.gov This method provides a visual representation of these interactions by mapping properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. nih.gov

Table 2. Example Hirshfeld Surface Contact Contributions for a Dihydropyrimidine Derivative Crystal Structure. nih.gov
Contact TypeContribution (%)
H···H42.6
O···H/H···O16.8
C···H/H···C15.5

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound promotes valence electrons from their ground state to higher energy excited states. The structure of this compound, featuring a substituted benzene (B151609) ring, dictates its characteristic UV-Vis spectrum. The key chromophores—the aromatic ring conjugated with an amino group and two carbonyl groups (from the acetyl and ester moieties)—give rise to specific electronic transitions.

The primary electronic transitions observed in molecules like this compound are π → π* and n → π*.

π → π Transitions:* These high-energy transitions occur in the conjugated π-system of the benzene ring. The presence of substituents like the amino group (an auxochrome) and carbonyl groups modifies the energy levels of the molecular orbitals, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen of the amino group or the oxygens of the carbonyl groups, to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

While direct experimental UV-Vis spectral data for this compound is not extensively published, the electronic properties can be inferred from closely related analogs such as ethyl 4-aminobenzoate and 4-aminobenzoic acid. For instance, 4-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The spectrum of this compound is expected to be complex, with multiple absorption bands in the UV region, influenced by the electronic effects of all its functional groups. The additional acetyl group would further influence the electronic distribution and, consequently, the absorption spectrum.

Table 1: Predicted Electronic Transitions for this compound

Predicted Transition Type Associated Chromophore Expected Wavelength Region Relative Intensity
π → π* Benzene Ring & Conjugated System ~200-250 nm High
π → π* Benzene Ring & Conjugated System ~260-320 nm Medium to High
n → π* Carbonyl Groups (C=O) >300 nm Low

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. arxiv.org The SERS effect dramatically enhances the Raman scattering signal, allowing for the detection of analytes at very low concentrations. mdpi.com The enhancement arises from two primary mechanisms: an electromagnetic mechanism, stemming from localized surface plasmon resonance of the metallic nanostructures, and a chemical mechanism, involving charge-transfer interactions between the analyte and the surface. arxiv.org

For this compound, SERS analysis can elucidate the molecule's interaction with the metal surface and provide a unique vibrational fingerprint. The functional groups of the molecule, particularly the amino group and the carbonyl oxygens, are potential sites for chemisorption onto the SERS substrate. The orientation of the molecule on the surface will significantly influence the enhancement of its Raman bands.

Adsorption and Orientation: It is probable that the amino group (-NH₂) would be a primary binding site to the silver or gold surface. The lone pair of electrons on the nitrogen atom can form a coordinate bond with the metal. Additionally, the oxygen atoms of the acetyl and ester carbonyl groups could also interact with the surface. The resulting orientation (e.g., perpendicular or tilted with respect to the surface) would determine which vibrational modes are most enhanced.

Spectral Features: The SERS spectrum would be expected to show strongly enhanced bands corresponding to the vibrations of the functional groups closest to the metal surface. Key expected features would include the aromatic ring breathing modes, C-N stretching, N-H bending, and C=O stretching vibrations. Shifts in the positions of these bands compared to the normal Raman spectrum can provide insights into the nature of the molecule-surface interaction. For example, studies on aromatic amines have shown that bands related to the benzene ring mode and deformations can determine the orientation of the ring relative to the metal surface. nih.gov

Table 2: Predicted SERS Bands and Vibrational Assignments for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment Expected Intensity Notes
~1680-1720 C=O Stretch (Ester) Medium-Strong Position may shift upon surface interaction.
~1650-1680 C=O Stretch (Acetyl) Medium-Strong Position may shift upon surface interaction.
~1590-1610 Aromatic Ring C=C Stretch Strong Often strongly enhanced in SERS of aromatic compounds.
~1250-1350 C-N Stretch Strong Intensity is highly dependent on interaction via the amino group.
~1100-1200 Aromatic C-H in-plane bend Medium
~1000 Aromatic Ring Breathing Strong A characteristic and typically intense SERS band.

In-Depth Computational Analysis of this compound Remains Limited

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical modeling studies focused solely on the chemical compound this compound. While extensive research employing methods such as Density Functional Theory (DFT) exists for structurally related molecules, particularly Ethyl 4-aminobenzoate (Benzocaine), specific data for the title compound is not presently available in published research.

Computational chemistry is a critical tool for understanding the electronic structure and reactivity of molecules. Methodologies like DFT, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide deep insights into a compound's properties. However, the application of these specific analyses to this compound has not been detailed in the accessible scientific domain.

For related compounds such as Ethyl 4-aminobenzoate, which lacks the 3-acetyl group, numerous studies have been conducted. These investigations have successfully determined its optimized geometrical parameters, analyzed its electronic transitions through HOMO-LUMO energy gaps, mapped its electrostatic potential to predict reactive sites, and examined intramolecular interactions. nih.govresearchgate.netasianpubs.org Similarly, theoretical vibrational spectra have been simulated and compared with experimental results. nih.govresearchgate.net

The addition of an acetyl group at the 3-position, as in this compound, would significantly alter the molecule's electronic and steric properties compared to Ethyl 4-aminobenzoate. This substitution would influence the electron distribution within the benzene ring, the planarity of the molecule, and the nature of its intramolecular hydrogen bonding. Consequently, the specific data regarding bond lengths, bond angles, frontier orbital energies, electrostatic potential surfaces, and charge transfer properties would be unique to this compound.

Due to the stringent requirement for scientifically accurate data pertaining exclusively to this compound, and the current lack of such specific information in the referenced literature, it is not possible to provide a detailed article on its computational and theoretical modeling as outlined. The generation of such an analysis would require original quantum chemical calculations, which are beyond the scope of this response.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Acetyl 4 Aminobenzoate

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to electronic transitions, such as absorption and emission spectra. rsc.org For a molecule like Ethyl 3-acetyl-4-aminobenzoate, TD-DFT can provide valuable insights into its photophysical properties.

The core of TD-DFT lies in its ability to calculate the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. This allows for the determination of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These calculated excitation energies can be directly compared to experimental UV-Vis absorption spectra.

In studies of similar molecules, such as Ethyl 4-aminobenzoate (B8803810), TD-DFT has been successfully employed to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption and emission characteristics of a molecule. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

The choice of the functional and basis set is crucial for the accuracy of TD-DFT calculations. Different functionals can yield varying results, and it is often necessary to benchmark them against experimental data or higher-level theoretical methods. nih.gov For organic molecules, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly used. nih.gov

The electronic excitation dynamics of this compound are expected to be influenced by the presence of both the acetyl and amino groups on the benzene (B151609) ring. These substituents can modulate the electron density distribution in the molecule, affecting the energies of the molecular orbitals and, consequently, the nature of the electronic transitions. TD-DFT calculations can elucidate the character of these transitions, for instance, whether they are localized on specific parts of the molecule or involve charge transfer between the donor (amino) and acceptor (acetyl and ester) groups.

A typical TD-DFT analysis for this compound would involve the following steps:

Optimization of the ground-state geometry using DFT.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT.

Analysis of the molecular orbitals involved in the principal electronic transitions to understand their nature.

The results of such a study would provide a theoretical foundation for understanding the photochemistry and photophysics of this compound, which is essential for its potential applications in areas like photosensitizers or molecular probes.

Table 1: Theoretical Electronic Properties of a Related Compound (Ethyl 4-aminobenzoate) Calculated by TD-DFT

PropertyCalculated ValueMethodReference
HOMO Energy-5.98 eVB3LYP/6-311++G(d,p) researchgate.net
LUMO Energy-0.99 eVB3LYP/6-311++G(d,p) researchgate.net
HOMO-LUMO Gap4.99 eVB3LYP/6-311++G(d,p) researchgate.net
First Excitation Energy4.43 eV (279.8 nm)TD-DFT/B3LYP/6-311++G(d,p) researchgate.net

Molecular Dynamics and QM/MM Studies on Related Reaction Mechanisms and Catalysis

For studying chemical reactions, QM/MM methods are particularly suitable. In this approach, the region of the system where the reaction occurs (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient MM force field. This allows for the accurate modeling of bond-breaking and bond-forming processes within a realistic representation of the larger system.

For this compound, QM/MM studies could be employed to investigate various reaction mechanisms. For instance, the amino group can participate in nucleophilic substitution or condensation reactions, while the acetyl group can be involved in aldol-type reactions. The ester group is susceptible to hydrolysis. QM/MM simulations could elucidate the energy barriers and reaction pathways for these transformations, providing insights into the reaction kinetics and the role of a catalyst.

In the context of catalysis, if this compound were to act as a substrate for an enzyme, QM/MM simulations could model the entire catalytic cycle. This would involve docking the substrate into the enzyme's active site, simulating the chemical steps of the reaction, and calculating the free energy profile of the catalytic process. Such studies are invaluable for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or novel biocatalysts.

The synthesis of analogs of para-aminobenzoic acid often involves multi-step reactions, including condensations and cyclizations. mdpi.com Computational studies on similar reaction types, such as cyclocondensation reactions, have utilized theoretical models to decode the reaction mechanisms, identifying the most favorable pathways and transition states. researchgate.net These approaches could be applied to understand the synthesis and reactivity of this compound.

Table 2: Potential Applications of MD and QM/MM Studies for this compound

Computational MethodPotential ApplicationInformation Gained
Molecular Dynamics (MD)Conformational analysis in solutionPreferred molecular shapes, flexibility, solvent interactions
Molecular Dynamics (MD)Binding to a biological targetBinding modes, interaction energies, role of key residues
QM/MMInvestigation of reaction mechanisms (e.g., hydrolysis)Reaction pathways, transition state structures, activation energies
QM/MMModeling of enzyme-catalyzed reactionsCatalytic mechanism, role of active site residues, free energy profiles

Analytical Method Development and Validation for Ethyl 3 Acetyl 4 Aminobenzoate and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds, making it ideally suited for Ethyl 3-acetyl-4-aminobenzoate. The development of an effective HPLC method involves a systematic approach to selecting columns, mobile phases, and detection parameters to achieve optimal separation and quantification.

Reversed-Phase HPLC (RP-HPLC) Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry due to its versatility in separating a wide range of molecules based on their hydrophobicity. veeprho.com For this compound, an aromatic ester with moderate polarity, RP-HPLC is the method of choice.

The development process begins with the selection of a stationary phase, typically a C18 (octadecylsilane) or C8 (octylsilane) column, which provides a nonpolar surface. The separation of aminobenzoic acid isomers, which are structurally related to the target compound, has been successfully achieved on C18 and mixed-mode columns that leverage both hydrophobic and ion-exchange interactions. sielc.comhelixchrom.com The retention of this compound on the column is primarily governed by the hydrophobic interactions between the molecule and the alkyl chains of the stationary phase. Elution is achieved by using a polar mobile phase, the strength of which is modulated to control the retention time and resolution of the analyte from its impurities.

ParameterTypical Starting Condition for Aromatic AminesRationale for this compound
Stationary Phase (Column)C18, 5 µm particle size, 150 x 4.6 mmProvides excellent hydrophobic retention for aromatic rings and alkyl chains. A common workhorse column for method development.
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water with bufferAcetonitrile often provides better peak shape and lower backpressure. Water is the weak solvent. A buffer is needed to control the ionization of the amine group.
Elution ModeIsocratic or GradientIsocratic is simpler for a single analyte. Gradient elution is preferred for separating a mixture of compounds with varying polarities, such as the API and its degradation products.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and efficiency.
Column Temperature25-30 °CControlled temperature ensures reproducible retention times by maintaining consistent mobile phase viscosity.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatic increases in resolution, sensitivity, and, most notably, speed of analysis. hplc.eu For the analysis of this compound, particularly in high-throughput environments such as quality control, UPLC offers substantial benefits.

The primary advantage is the reduction in analysis time, often by a factor of up to 10, without compromising separation quality. hplc.eu This is achieved because smaller particles provide a higher number of theoretical plates, leading to sharper and narrower peaks. Consequently, solvent consumption is significantly reduced, making UPLC a more environmentally friendly and cost-effective technique. waters.com The rapid analysis capabilities are invaluable for monitoring process-related impurities and degradation products, allowing for quicker batch release and more efficient process development. agilent.com

ParameterConventional HPLCUPLCAdvantage of UPLC
Particle Size3 - 5 µm< 2 µm (e.g., 1.7 µm)Higher efficiency, sharper peaks
Typical Run Time15 - 30 min1 - 5 minIncreased sample throughput
Operating Pressure1000 - 4000 psi6000 - 15000 psiEnables use of smaller particles and higher flow rates
Solvent ConsumptionHighLowReduced cost and environmental impact
Peak ResolutionGoodExcellentBetter separation of closely eluting impurities

Mobile Phase Optimization and Chromatographic Conditions

The composition of the mobile phase is a critical parameter in RP-HPLC that dictates the retention, selectivity, and peak shape of analytes. For this compound, which contains a basic amino group, controlling the pH of the mobile phase is paramount. moravek.com The mobile phase typically consists of an aqueous component (often containing a buffer) and an organic modifier like acetonitrile or methanol.

Mobile Phase VariableEffect on ChromatographyOptimization Goal for this compound
Organic Modifier % (e.g., Acetonitrile)Increasing % decreases retention time.Adjust to achieve a retention factor (k') between 2 and 10 for the main peak.
Aqueous Phase pHControls ionization of the amine group, affecting retention and peak shape. chromatographytoday.comSelect a pH (e.g., acidic pH ~3 using formic acid) to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks.
Buffer ConcentrationMaintains stable pH. Insufficient buffer capacity can lead to poor peak shape.Use a concentration (e.g., 10-20 mM) sufficient to control pH without causing precipitation or detector noise.
Organic Modifier TypeMethanol and acetonitrile offer different selectivities (peak spacing).Screen both to see which provides better resolution between the parent compound and its impurities.

Coupling HPLC with Advanced Detection Techniques

While standard UV-Vis detectors are widely used, coupling HPLC with more advanced detection techniques provides richer data, enhancing confidence in peak identification, purity assessment, and quantification.

Diode Array Detection (DAD) for Eluent Monitoring

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool that acquires absorbance data across a wide range of UV-visible wavelengths simultaneously. pharmaknowledgeforum.com This capability offers significant advantages over a standard single-wavelength UV detector.

For the analysis of this compound, DAD allows for the determination of the optimal detection wavelength corresponding to the compound's maximum absorbance (λmax), thereby maximizing sensitivity. More importantly, DAD is instrumental in assessing peak purity. researchgate.net By comparing the UV spectra taken at different points across a single chromatographic peak (e.g., the upslope, apex, and downslope), it is possible to determine if the peak represents a single component or contains co-eluting impurities. chromatographyonline.com If the spectra are identical, the peak is considered spectrally pure. This is a critical function in forced degradation studies and for validating the stability-indicating nature of an analytical method. chromatographyonline.com

DAD ApplicationDescriptionBenefit for Analysis
Wavelength OptimizationAcquires a full UV-Vis spectrum of the analyte as it elutes.Allows selection of λmax for maximum sensitivity and selectivity.
Peak Purity AssessmentCompares spectra across a single chromatographic peak. A "purity angle" or "threshold" value is calculated by the software. semanticscholar.orgProvides evidence of spectral homogeneity, indicating the absence of co-eluting impurities with different UV spectra.
Peak IdentificationThe acquired spectrum can be compared against a spectral library or a reference standard.Aids in the tentative identification of known impurities or degradants.
Multi-Wavelength AnalysisChromatograms can be extracted and processed at multiple wavelengths from a single run.Useful when analyzing compounds that have different absorbance maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Multiple Reaction Monitoring (MRM)

For ultimate selectivity and sensitivity, HPLC systems can be coupled to a mass spectrometer (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for unequivocal identification and trace-level quantification. nih.gov The Multiple Reaction Monitoring (MRM) mode, typically performed on a triple quadrupole mass spectrometer, offers exceptional specificity by monitoring a specific precursor-to-product ion transition. semanticscholar.org

In an MRM experiment for this compound, the mass spectrometer is set to first isolate the protonated molecular ion of the compound (the precursor ion, [M+H]⁺) in the first quadrupole. This precursor ion is then fragmented in the second quadrupole (the collision cell), and a specific, characteristic fragment ion (the product ion) is monitored by the third quadrupole. nih.gov Because both the precursor and product masses are specific to the analyte, this technique virtually eliminates matrix interference and provides very high signal-to-noise ratios, enabling quantification at very low levels. researchgate.net This is particularly useful for quantifying trace-level impurities or metabolites in complex matrices.

Proposed LC-MS/MS MRM Parameters for this compound
ParameterValue / DescriptionRationale
FormulaC₁₁H₁₃NO₃-
Molecular Weight207.23 g/mol-
Ionization ModePositive Electrospray Ionization (ESI+)The basic amine group is readily protonated to form a stable positive ion.
Precursor Ion (Q1)m/z 208.1Represents the protonated molecule [M+H]⁺.
Proposed Product Ion 1 (Q3)m/z 162.1Corresponds to the neutral loss of ethanol (B145695) (-46 Da) from the ethyl ester group. This is a common fragmentation pathway for ethyl esters.
Proposed Product Ion 2 (Q3)m/z 134.1Corresponds to the loss of both ethanol and a carbonyl group (-46 and -28 Da), fragmenting the acetyl group.
Primary MRM Transition (Quantifier)208.1 → 162.1This transition is typically intense and specific, making it suitable for quantification.
Secondary MRM Transition (Qualifier)208.1 → 134.1Used to confirm the identity of the analyte. The ratio of quantifier to qualifier ions should be constant.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Selectivity)

The validation of an analytical method is a process that provides documented evidence that the procedure is suitable for its intended purpose. globalresearchonline.net It ensures that measurements are reliable, reproducible, and accurate for the analysis of a specific substance like this compound. The key parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.neteuropa.eu

Linearity: This parameter assesses the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, this would involve preparing a series of standard solutions of known concentrations and measuring their responses. The data are then plotted, and a linear regression analysis is performed. A high correlation coefficient (typically >0.999) indicates good linearity. ikev.org

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. asean.org It is typically determined by analyzing a sample of known concentration (a reference material) or by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). asean.org The results are expressed as percent recovery. asean.org

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ikev.org It is evaluated at two levels:

Repeatability: This assesses the precision over a short interval of time under the same operating conditions (e.g., same analyst, same instrument). ikev.org It is often determined by performing a minimum of six determinations at 100% of the test concentration. asean.org

Intermediate Precision: This expresses the variations within the same laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

The precision is typically expressed as the relative standard deviation (RSD) of the results. ikev.org

Selectivity (or Specificity): Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would mean ensuring that the analytical signal is solely from this compound and not from any starting materials, by-products, or other related substances.

Table 1: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionCommon Acceptance Criteria
Linearity The ability to elicit results that are directly proportional to the analyte concentration.Correlation Coefficient (r²) > 0.999 ikev.org
Accuracy The closeness of test results to the true value.98.0% - 102.0% mean recovery. ikev.org
Precision (Repeatability) Precision under the same operating conditions over a short time.Relative Standard Deviation (RSD) < 1.5%. ikev.org
Selectivity The ability to measure the analyte in the presence of other components.No interference from placebo or other components at the analyte's retention time.

Chromatographic Purification Techniques for Reaction Products (e.g., Silica (B1680970) Gel Column Chromatography)

Following a chemical synthesis, the desired product, such as a derivative of this compound, is often present in a mixture containing unreacted starting materials, reagents, and by-products. Silica gel column chromatography is a fundamental and widely used purification technique to isolate the target compound from such mixtures. orgsyn.orgwiley-vch.de

The principle of this technique relies on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) as a mobile phase (the eluent) passes through it. Silica gel is a polar adsorbent; therefore, non-polar compounds tend to travel through the column more quickly, while polar compounds are retained longer.

The process typically involves:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent. orgsyn.org

Sample Loading: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. Sometimes, the crude product is pre-adsorbed onto a small amount of silica gel, which is then added to the column. rochester.edu

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is critical. Often, a gradient of increasing polarity is used to elute compounds with different polarities sequentially. rochester.edu For basic compounds like aromatic amines, a small amount of a base like triethylamine (B128534) (NEt3) may be added to the eluent to prevent peak tailing on the acidic silica gel. rochester.edursc.org

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product. wiley-vch.de

Table 2: Example Solvent Systems for Purification of Aromatic Amines and Related Compounds

Compound TypeStationary PhaseEluent System (Mobile Phase)Reference
Dihydropyridine AmideSilica GelNEt3:EtOAc:DCM (2:1:97) rsc.org
Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoateSilica GelCH2Cl2:MeOH (99:1) orgsyn.org
Aldol (B89426) ProductSilica GelHexane:Ethyl Acetate (B1210297) (1:3) wiley-vch.de
(E)-N-(3-(2-nitrovinyl)phenyl)pyridin-3-amineSilica GelPE:EA (15:1) rsc.org

Note: NEt3 = Triethylamine, EtOAc = Ethyl Acetate, DCM = Dichloromethane (B109758), MeOH = Methanol, PE = Petroleum Ether, EA = Ethyl Acetate.

Enzyme Inhibition Studies: Mechanistic and Structural Insights for Ethyl 3 Acetyl 4 Aminobenzoate Analogs

Characterization of Enzyme Inhibition Kinetics

Enzyme inhibition studies are fundamental to characterizing the interaction between an inhibitor and an enzyme. By analyzing the reaction rates under various substrate and inhibitor concentrations, the mode of inhibition can be determined. For analogs of Ethyl 3-acetyl-4-aminobenzoate, such as para-aminobenzoic acid (PABA) derivatives, these studies have elucidated diverse mechanisms of action. mdpi.comnih.gov

Competitive Inhibition Mechanisms

Competitive inhibition occurs when an inhibitor, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. jackwestin.comlibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. umd.edu In this mechanism, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. nih.gov An increased Km signifies an apparent reduction in the enzyme's affinity for its substrate due to the presence of the competing inhibitor. nih.gov

For example, the antibiotic sulfanilamide, which is an analog of para-aminobenzoic acid (PABA), acts as a competitive inhibitor for a bacterial enzyme involved in folic acid synthesis. wikipedia.org Its structural similarity to PABA allows it to occupy the active site, hindering the normal metabolic process. wikipedia.org Studies on other aminobenzoic acid derivatives have also pointed towards competitive inhibition mechanisms against various enzymes. taylorandfrancis.com

Non-Competitive and Uncompetitive Inhibition Mechanisms

In contrast to competitive inhibition, non-competitive and uncompetitive mechanisms involve inhibitor binding to sites other than the enzyme's active site.

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site, a location distinct from the active site. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. jackwestin.comsigmaaldrich.com A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex with equal affinity. nih.gov This results in a decrease in Vmax, while the Km remains unchanged. nih.govgraphpad.com Kinetic studies on certain carboxamide-based derivatives of PABA have identified them as non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Uncompetitive inhibition is a rarer mechanism where the inhibitor binds exclusively to the ES complex. jackwestin.comnih.gov This binding stabilizes the ES complex, leading to a decrease in both Vmax and Km. nih.govgraphpad.com The reduction in Km paradoxically suggests an increased affinity of the enzyme for the substrate, as the inhibitor effectively prevents the ES complex from converting to product, shifting the equilibrium toward the complex form. nih.gov

Determination of Inhibitory Constants (Ki)

The inhibitory constant (Ki) is a crucial parameter that quantifies the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater potency. uomosul.edu.iqyoutube.com Unlike the half-maximal inhibitory concentration (IC50), which can vary with substrate concentration, Ki is a true constant for a specific inhibitor and enzyme under defined conditions. uomosul.edu.iqyoutube.com

Ki can be calculated from IC50 values using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Km. uomosul.edu.iq For various analogs of aminobenzoic acid, Ki values have been determined against cholinesterase enzymes, with some carboxamide-based derivatives showing potent non-competitive inhibition with Ki values as low as 0.041 µM for AChE. nih.gov Other studies have reported Ki values for different PABA derivatives against AChE and BChE ranging from 0.10 µM to 5.10 µM. mdpi.comnih.gov

Inhibitory Constants (Ki) of Selected Aminobenzoic Acid Analogs
Analog ClassTarget EnzymeKi Value (µM)Inhibition Type
Carboxamide-based PABA derivativeAChE0.041 ± 0.60Non-competitive
Carboxamide-based PABA derivativeBChE8.46 ± 0.66Non-competitive
Various PABA derivativesAChE & BChE0.10 - 5.10Not Specified

Enzyme Kinetic Parameter Estimation (Vmax, Km)

The estimation of the maximal velocity (Vmax) and the Michaelis constant (Km) is essential for understanding enzyme kinetics and the effects of inhibitors. nih.gov Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. phcog.com These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov

Graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]), are historically used to visualize and determine these parameters. nih.gov The type of inhibition can be diagnosed from the changes in these plots in the presence of an inhibitor.

Competitive inhibition: Vmax is constant, Km increases. nih.gov

Non-competitive inhibition: Vmax decreases, Km is constant. nih.gov

Uncompetitive inhibition: Both Vmax and Km decrease. nih.govgraphpad.com

While these graphical methods are illustrative, modern analysis relies on non-linear regression to fit the data directly to the appropriate kinetic equations, which provides more accurate parameter estimates. researchgate.net

Molecular Docking and Computational Screening for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in structure-based drug design for screening potential inhibitors and elucidating their binding mechanisms at a molecular level.

Ligand-Protein Binding Affinity Prediction

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction between the ligand and the protein.

For analogs of this compound, molecular docking studies have been performed to understand their interactions with target enzymes like cholinesterases. For instance, a study on various 2-, 3-, and 4-aminobenzoic acid derivatives identified compounds with significant inhibitory potential against AChE and BChE. The docking results supported the experimental findings, with one potent inhibitor showing a binding energy of -9.54 kcal/mol with acetylcholinesterase. Another study focusing on 3,3'-(Isophthaloylbis(azanediyl))dibenzoic acid, an aminobenzoic acid derivative, identified key interactions such as hydrogen bonds with residues Asp74 and Tyr341 in the peripheral binding site of AChE. These computational predictions provide valuable insights into the specific amino acid residues involved in binding and help rationalize the observed inhibitory activity.

Predicted Binding Affinities of Selected Aminobenzoic Acid Analogs
AnalogTarget EnzymeBinding Energy (kcal/mol)
Benzylaminobenzoic acid derivative (5b)AChE-9.54
Benzylaminobenzoic acid derivative (2c)BChE-5.53
4-amino-3-bromo-5-fluorobenzohydrazideAChE-7.3
4-amino-3-bromo-5-fluorobenzohydrazideBChE-6.8

These computational approaches allow for the high-throughput screening of virtual libraries of compounds, helping to prioritize candidates for synthesis and experimental testing, thereby accelerating the discovery of new and potent enzyme inhibitors. mdpi.com

Identification of Active Sites and Key Residues in Enzyme-Inhibitor Complexes

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs within the active sites of various enzymes. These computational analyses help identify the key amino acid residues that form crucial interactions with the inhibitor, providing a structural basis for the observed inhibitory activity.

In the context of cholinesterase inhibition, docking studies with derivatives of aminobenzoic acid have revealed specific interactions within the enzyme's active site. researchgate.net For instance, the binding of potent inhibitors is often characterized by interactions with key residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). mdpi.com One study identified that a particularly effective acetylcholinesterase inhibitor, compound 5b, demonstrated a strong binding energy of -9.54 Kcal mol⁻¹. researchgate.net Similarly, for butyrylcholinesterase (BChE), a different analog, compound 2c, showed a binding energy of -5.53 Kcal mol⁻¹. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues, which collectively contribute to the stable binding of the inhibitor and subsequent enzyme inhibition.

For bacterial DNA gyrase and topoisomerase IV, the binding of inhibitors often occurs within the ATP-binding site of the GyrB or ParE subunits, respectively. researchgate.net Gallate derivatives, for example, have been shown to be ATP-competitive inhibitors of DNA gyrase. nih.gov Modeling studies suggest that a hydrophobic tail or a second gallic acid moiety can occupy a cavity near the ATP-binding site, thereby blocking ATP from binding. nih.gov

In the case of viral neuraminidase, the active site is a well-defined pocket, and the binding of inhibitors is driven by interactions with conserved residues. While specific studies on this compound analogs are limited, research on similar scaffolds highlights the importance of hydrophobic side chains in achieving potent inhibition. nih.gov

Conformational Changes Upon Inhibitor Binding

The binding of an inhibitor to an enzyme's active site can induce conformational changes in the protein structure. These changes can range from subtle side-chain rearrangements to more significant shifts in the backbone of the enzyme. Such conformational adjustments are often crucial for the inhibitory mechanism, as they can lock the enzyme in an inactive state or prevent the binding of the natural substrate.

Studies on acetylcholinesterase have shown that the binding of ligands can lead to conformational shifts in the acyl pocket loop (AP loop). mdpi.com This loop is recognized as a highly adaptive structural element within the AChE backbone. mdpi.com The distortion of the AP loop can be influenced by the size and nature of the inhibitor. mdpi.com For example, the planar geometry of certain carbamate (B1207046) inhibitors results in similar AP loop distortions. mdpi.com These changes in the AP loop often coincide with shifts in the positions of C-terminal α-helices, suggesting a potential allosteric interaction within the enzyme. mdpi.com The binding of some tight-binding inhibitors can stabilize a distorted conformation of the AP loop and indirectly induce these helical shifts. mdpi.com

In the context of DNA gyrase, the binding of inhibitors to the GyrB subunit can also lead to conformational changes. While detailed structural studies on this compound analogs are not extensively available, the binding of other competitive inhibitors, such as novobiocin, to the ATP-binding site is known to induce conformational changes that prevent the enzyme from carrying out its function. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives as Enzyme Modulators

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the structure of a lead compound, such as this compound, and evaluating the resulting analogs, researchers can identify key pharmacophoric features required for potent enzyme inhibition.

For cholinesterase inhibitors, SAR studies have revealed several important structural features. The nature and position of substituents on the aromatic ring of aminobenzoic acid derivatives can significantly impact their inhibitory potency and selectivity for AChE over BChE. researchgate.net For instance, the presence of certain benzoyl-containing compounds has been associated with better antioxidant activity, which can be a desirable secondary property for anti-Alzheimer's agents. researchgate.net In a series of nitrobenzoate derivatives, one compound, designated 2f, was identified as the most potent cholinesterase inhibitor. nih.gov This compound exhibited selectivity for AChE, although it also inhibited BChE at higher concentrations. nih.gov

In the development of DNA gyrase inhibitors, SAR studies have shown that modifications to different parts of the inhibitor molecule can drastically affect its activity. For example, in a series of psoralen (B192213) derivatives, a bulky hydrophobic group at the third position and a carboxyl group at the sixth position were found to be necessary for anti-DNA gyrase activities. nih.gov The addition of a 9-methyl group was also shown to enhance the potency. nih.gov For gallate derivatives, the length of an attached hydrocarbon chain was correlated with the IC50 value against DNA gyrase, with longer chains generally leading to more potent inhibition. nih.gov

Regarding viral neuraminidase inhibitors, SAR studies on pyrrolidinobenzoic acid analogs, which share some structural similarities with this compound, have highlighted the importance of the hydrophobic side chain at the C3 position. nih.gov While modifications to this side chain did not significantly enhance potency against N2 neuraminidase, subtle changes led to up to a 100-fold improvement in activity against N1 neuraminidase. nih.gov Specifically, compounds containing a 3-pentyl group, regardless of the spacer connecting it to the benzene (B151609) ring, showed the best activity. nih.gov

Table 1: SAR Insights for Different Enzyme Targets

Enzyme Target Key Structural Features Influencing Activity Reference
Cholinesterases Nature and position of substituents on the aromatic ring; presence of benzoyl groups. researchgate.net
DNA Gyrase Bulky hydrophobic groups; carboxyl groups; methyl group at specific positions; length of hydrocarbon chains. nih.govnih.gov
Viral Neuraminidase Nature and size of hydrophobic side chains. nih.gov

Selected Enzyme Targets for Inhibition Research

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov this compound and its derivatives have been investigated as potential cholinesterase inhibitors.

Research has shown that derivatives of 2-, 3-, and 4-aminobenzoic acid can exhibit significant inhibitory activity against both AChE and BChE. researchgate.net In one study, a series of these derivatives were synthesized and screened, with compound 5b showing the highest inhibition against AChE with an IC50 value of 1.66 ± 0.03 µM. researchgate.net For BChE, compound 2c was the most potent, with an IC50 value of 2.67 ± 0.05 µM. researchgate.net Kinetic studies on a selective acetylcholinesterase inhibitor derived from a nitrobenzoate scaffold, compound 2f, revealed a mixed-mode of inhibition. nih.gov

Table 2: Cholinesterase Inhibition by Aminobenzoic Acid Derivatives

Compound Target Enzyme IC50 (µM) Reference
5b Acetylcholinesterase (AChE) 1.66 ± 0.03 researchgate.net
2c Butyrylcholinesterase (BChE) 2.67 ± 0.05 researchgate.net

DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that play crucial roles in DNA replication, transcription, and repair. researchgate.net They are validated targets for the development of antibacterial agents. researchgate.net While specific studies on this compound as an inhibitor of these enzymes are not widely reported, the broader class of compounds with similar structural motifs has been explored.

Novel bacterial topoisomerase inhibitors (NBTIs) often feature scaffolds that can be conceptually related to aminobenzoic acid derivatives. nih.gov For instance, some NBTIs possess tricyclic structures with amide linkages that show potent dual-target inhibition of DNA gyrase and topoisomerase IV. nih.gov One such compound, 1-[(4-carbamoylphenyl)carbamoyl]ethyl 1,4-dihydroxynaphthalene-2-carboxylate, inhibits E. coli DNA gyrase with an IC50 of 50 μM and acts as a bacterial DNA gyrase poison. nih.gov Gallate derivatives have also been identified as potent, ATP-competitive inhibitors of DNA gyrase. nih.gov

Viral Neuraminidase

Viral neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. nih.gov Inhibition of neuraminidase is an effective strategy for the treatment of influenza. nih.gov Pyrrolidinobenzoic acid derivatives, which are structurally related to this compound, have been synthesized and evaluated as influenza neuraminidase inhibitors. nih.gov

These studies have focused on modifying the hydrophobic side chain at the C3 position to investigate structure-activity relationships. nih.gov While none of the synthesized analogs showed significantly enhanced potency against N2 neuraminidase compared to the lead compound, some derivatives exhibited up to a 100-fold improvement in activity against N1 neuraminidase. nih.gov The most effective compounds in this regard were those containing a 3-pentyl group. nih.gov

Topoisomerase IIα

Following a comprehensive review of publicly available scientific literature, no specific research studies detailing the mechanistic and structural insights of this compound analogs as inhibitors of the Topoisomerase IIα enzyme were identified.

Human Topoisomerase IIα is a critical enzyme in DNA replication and a well-established target for anticancer drugs. researchgate.net The mechanism of action for many chemotherapeutic agents involves the inhibition of this enzyme, which can be classified into two main categories: topoisomerase poisons and catalytic inhibitors. Topoisomerase poisons stabilize the transient DNA-enzyme cleavage complex, leading to double-strand breaks and subsequent cell death. In contrast, catalytic inhibitors interfere with the enzyme's function without trapping the cleavage complex. frontiersin.org

The development of novel Topoisomerase IIα inhibitors is an active area of research. Studies on various chemical scaffolds, such as acridine-thiosemicarbazone and 9-amino-3-phenylacridone derivatives, have demonstrated significant inhibitory activity. researchgate.netnih.gov For instance, certain acridine–thiosemicarbazone derivatives have shown notable inhibition of Topoisomerase IIα, with researchers proposing binding modes and stereoelectronic reasons for their enzymatic activity. researchgate.net Similarly, some 3-phenyl-9-aminoacridone derivatives have been identified as potential catalytic inhibitors of Topoisomerase IIα. nih.gov

Structural biology plays a crucial role in understanding the interactions between inhibitors and Topoisomerase IIα. nih.govnih.gov X-ray crystallography and molecular modeling studies have provided detailed insights into how different compounds bind to the enzyme, often at the ATP-binding site or the DNA-binding domain. nih.govnih.gov This structural information is invaluable for the rational design of new and more effective inhibitors.

While the therapeutic potential of targeting Topoisomerase IIα is evident from the success of existing drugs, the exploration of new chemical entities as inhibitors is ongoing. The lack of specific data on this compound analogs in this context suggests that this particular class of compounds may not have been investigated for its Topoisomerase IIα inhibitory activity, or the findings have not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on the mechanistic and structural aspects of their interaction with Topoisomerase IIα can be provided at this time.

Future Research Directions and Translational Perspectives in Chemical Science

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The chemical architecture of Ethyl 3-acetyl-4-aminobenzoate, featuring an amino group, an acetyl moiety, and an ethyl ester, provides a rich platform for synthetic diversification. Future research will focus on developing innovative and efficient methodologies to construct complex molecular derivatives. The primary amino group is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, and the formation of Schiff bases through condensation with various aldehydes and ketones. nih.gov Such transformations are foundational in medicinal chemistry for creating molecules with potential biological activities. mdpi.com

Another avenue of research involves the transformation of the ester group. For instance, reaction with hydrazine (B178648) can yield the corresponding hydrazide, a crucial intermediate for synthesizing heterocyclic compounds like pyrazoles and triazoles. nih.gov Furthermore, the acetyl group's carbonyl and alpha-carbon positions offer sites for a range of reactions, including aldol (B89426) condensations and Knoevenagel reactions, to build more elaborate carbon skeletons.

A significant goal is the development of one-pot or multicomponent reactions that leverage the multiple reactive sites on the this compound scaffold. These strategies enhance synthetic efficiency by minimizing purification steps and reducing waste. The use of related structures like Ethyl 3-methyl-4-aminobenzoate as a key intermediate in the synthesis of complex antitumor and antiviral agents highlights the potential of this class of compounds as foundational building blocks in drug discovery. nih.gov

Table 1: Potential Synthetic Transformations for this compound Derivatives
Functional GroupReaction TypePotential Products/IntermediatesSignificance
Amino (-NH₂)Schiff Base FormationIminesPrecursors for antimicrobial and cytotoxic agents nih.gov
Amino (-NH₂)Acylation / SulfonylationAmides / SulfonamidesModulation of biological activity and physicochemical properties
Ethyl Ester (-COOEt)HydrazinolysisAcid HydrazidesKey intermediates for heterocyclic synthesis (e.g., pyrazoles, oxadiazoles) nih.gov
Ethyl Ester (-COOEt)TransesterificationOther Esters (e.g., PEG esters)Development of polymer-drug conjugates rsc.org
Acetyl (-COCH₃)Knoevenagel Condensationα,β-Unsaturated KetonesBuilding blocks for complex heterocyclic systems

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry is an indispensable tool for accelerating the discovery and development of new chemical entities. For this compound, advanced computational studies, particularly those employing Density Functional Theory (DFT), offer profound insights into its structural and electronic properties. nih.gov Although specific studies on this compound are nascent, extensive research on the closely related Ethyl 4-aminobenzoate (B8803810) (EAB) provides a clear blueprint for future investigations. nih.govresearchgate.net

DFT methods, using basis sets like B3LYP/6-311++G(d,p), are used to evaluate optimized geometrical parameters, vibrational frequencies, and the intensities of vibrational bands. nih.gov Such calculations are crucial for interpreting experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can elucidate charge transfer interactions within the molecule, which are key to understanding its stability and reactivity. nih.gov

Predictive modeling will also focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are fundamental in predicting chemical reactivity and the electronic absorption spectra, which can be calculated using Time-Dependent DFT (TD-DFT). nih.gov Molecular Electrostatic Potential (MEP) maps can be generated to identify sites susceptible to electrophilic and nucleophilic attack, guiding synthetic strategies for creating new derivatives. nih.gov These computational approaches are powerful for designing novel molecules with desired properties and for understanding their potential interactions with biological targets. rsc.org

Table 2: Application of Computational Methods to Aminobenzoate Scaffolds
Computational MethodPurposePredicted PropertiesReference Application
Density Functional Theory (DFT)Calculation of ground-state electronic structureOptimized geometry, vibrational frequencies, atomic chargesEthyl 4-aminobenzoate nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Calculation of excited-state propertiesUV-visible absorption spectra, HOMO-LUMO energiesEthyl 4-aminobenzoate nih.gov
Natural Bond Orbital (NBO) AnalysisAnalysis of intramolecular interactionsHyperconjugative interactions, charge delocalization, molecular stabilityEthyl 4-aminobenzoate nih.gov
Molecular Electrostatic Potential (MEP)Mapping of electrostatic potential on the electron density surfaceIdentification of reactive sites for electrophilic and nucleophilic attackEthyl 4-aminobenzoate nih.gov
Molecular DockingPrediction of binding modes with biological macromoleculesBinding affinity, interaction patterns with enzymes or receptorsAminobenzoic acid derivatives nih.gov

Exploration of New Chemical Transformations and Multifunctional Applications of this compound Scaffolds

The this compound scaffold is a promising starting point for creating multifunctional molecules. Its inherent functionality allows it to serve as a versatile building block for a wide array of applications, from materials science to medicinal chemistry. Aminobenzoic acid derivatives are recognized as important scaffolds in the development of therapeutic agents. nih.govmdpi.com

Future research will explore the use of this scaffold in the synthesis of novel heterocyclic compounds with potential biological activities. For example, the formation of Schiff bases from the amino group with various substituted aldehydes can yield compounds with significant antimicrobial and cytotoxic properties. nih.govmdpi.com The strategic modification of the aromatic ring and the acetyl group can further tune the biological activity and specificity of these derivatives.

In materials science, aminobenzoate derivatives are used in the synthesis of polymers and coordination compounds. researchgate.net The bifunctional nature of the this compound scaffold could be exploited to create novel polymers with unique properties. For instance, it could be incorporated into polyamides or polyimides, where the acetyl group could serve as a site for post-polymerization modification. The development of high-pressure foaming techniques using blowing agents like CO2 allows for the fabrication of multifunctional bio-scaffolds from various polymers, a field where novel monomers are of interest. nih.gov

Integration of Green Chemistry Principles in the Sustainable Synthesis of Aminobenzoate Derivatives

The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. acs.orgmsu.edu The future production of this compound and its derivatives will be heavily influenced by these principles.

A key area of development is the use of renewable feedstocks. Traditional chemical synthesis of aminobenzoic acid relies on petroleum-derived precursors. mdpi.comresearchgate.net However, biosynthesis pathways using microorganisms can produce aminobenzoic acid from simple, renewable carbon sources like glucose via the shikimate pathway. mdpi.com Future research will focus on engineering metabolic pathways in microorganisms to produce not just the parent aminobenzoic acid but also its more complex derivatives, thereby reducing reliance on fossil fuels. researchgate.net

The principles of catalysis and atom economy are also central to the sustainable synthesis of these compounds. acs.org The development of highly efficient catalytic systems, including biocatalysts (enzymes), can lead to cleaner and more selective reactions. For example, enzymatic esterification to produce aminobenzoate esters can avoid the use of harsh acid catalysts and high temperatures associated with traditional Fischer esterification. researchgate.net Furthermore, designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a fundamental goal of green chemistry that will guide the development of future synthetic pathways. acs.org The use of safer, non-toxic, and recyclable solvents is another critical aspect that will be integrated into the synthesis of aminobenzoate derivatives. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-acetyl-4-aminobenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via acylation of ethyl 4-aminobenzoate using acetylating agents (e.g., acetyl chloride) under controlled pH and temperature. Reaction optimization includes monitoring reaction kinetics via TLC or HPLC and adjusting solvent polarity (e.g., ethanol or DMF) to enhance yield. For analogous esters, alkylation and cyanation steps have been employed, as seen in ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate synthesis . Pre-functionalization of the aromatic ring (e.g., protection of the amine group) may prevent side reactions .

Q. What safety protocols and handling precautions are critical for this compound?

Follow OSHA/GHS guidelines: use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store in a cool, dry place away from ignition sources, and avoid incompatible materials (e.g., strong oxidizers) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : Confirm the acetyl group (δ ~2.5 ppm for CH₃) and ester moiety (δ ~4.3 ppm for CH₂CH₃).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetyl groups).
  • Mass Spectrometry : Molecular ion peak (m/z ~193) and fragmentation patterns validate the structure .
  • XRD : For crystalline samples, SHELX refinement resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or polymorphism?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure by comparing observed vs. calculated diffraction patterns. For polymorphic forms, differences in unit cell parameters (e.g., space group symmetry) and hydrogen-bonding networks can distinguish between polymorphs. High-resolution data (e.g., <1 Å) improves accuracy in detecting subtle conformational changes .

Q. What strategies address contradictory results in biological activity studies (e.g., antimicrobial assays)?

  • Dose-Response Analysis : Test multiple concentrations to identify non-linear effects.
  • Control Experiments : Verify compound purity via HPLC and rule out solvent interference.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., mthis compound) to isolate functional group contributions .

Q. How can computational modeling predict reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites (e.g., acetyl vs. ester carbonyl reactivity). Molecular dynamics simulations assess steric hindrance during substitution reactions. For example, the electron-withdrawing acetyl group may direct electrophilic attacks to the meta position relative to the amine .

Q. What analytical methods differentiate isomeric byproducts during synthesis?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • NOESY NMR : Detects spatial proximity of protons in regioisomers (e.g., para vs. ortho substitution).
  • Tandem MS/MS : Identifies fragment ions unique to each isomer .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD).
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction variables (temperature, solvent, catalyst) .
  • Ethical Compliance : Dispose of waste via certified hazardous waste handlers to comply with RCRA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.